molecular formula C6H8FeO7 B1588432 Ferric citrate CAS No. 3522-50-7

Ferric citrate

カタログ番号 B1588432
CAS番号: 3522-50-7
分子量: 247.97 g/mol
InChIキー: HUTBITLDXCEAPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ferric citrate is a complex formed upon binding any of the several conjugate bases derived from citric acid with ferric ions . It is used to control the phosphorus levels in the blood of patients with chronic kidney disease (CKD) who are on dialysis . Ferric citrate is also used to treat iron deficiency anemia in patients with CKD who are not on dialysis .


Synthesis Analysis

The synthesis of pharmaceutical grade ferric citrate involves a one-pot process. This process includes preparing a ferric hydroxide slurry followed by treatment with a citrate ion source .


Molecular Structure Analysis

Ferric citrate is a complex iron salt that contains two or more Fe (III) centers . X-ray absorption spectroscopy data indicate that ferric citrate consists of iron (III) complexed with one pyrophosphate and two citrate molecules in the solid state .


Chemical Reactions Analysis

Ferric citrate acts by forming an insoluble compound with phosphate present in the diet, thus minimizing its uptake by the digestive system . The ion in ferric citrate is reduced by exposure to light, especially blue and ultraviolet, to Fe2+ (ferrous) ion with concomitant oxidation of the carboxyl group adjacent to the hydroxyl, yielding carbon dioxide and acetonedicarboxylate .


Physical And Chemical Properties Analysis

Ferric citrate is orange or red-brown in color . Acidic salts, such as ferric citrate, are generally soluble in water .

科学的研究の応用

Treatment of Hyperphosphatemia in Chronic Kidney Disease (CKD)

Ferric citrate has been shown to be effective in treating hyperphosphatemia in patients with non-dialysis-dependent CKD (NDD-CKD). It acts as a phosphate binder, reducing serum phosphorus levels significantly more than control treatments . This application is crucial because hyperphosphatemia can lead to serious complications, including cardiovascular disease and bone disorders.

Management of Iron Deficiency Anemia

In the same patient population with NDD-CKD, ferric citrate has been found to improve iron parameters, increasing iron reserves and hemoglobin levels . This is particularly beneficial for patients who suffer from iron deficiency anemia, a common condition in CKD that can lead to fatigue and decreased quality of life.

Cell Culture Medium Component

In scientific research, ferric citrate is used as a component of protein-free medium. It serves as a substitute for transferrin in mouse hybridoma cultures, enhancing IgM production and indirectly stimulating the mitogen-activated protein kinase (MAPK) pathway . This application is vital for the study of immune responses and cancer research.

Oncology Research

Ferric citrate indirectly stimulates MAPK by favoring high levels of amphiregulin oncoprotein in colon cancer . This suggests a potential role in oncology research, where understanding the pathways that lead to cancer progression is key to developing new treatments.

Water Treatment Processes

Ferric citrate has been explored for its use in forward osmosis (FO) water treatment processes. FO is advantageous due to its high water recovery rate, minimized brine discharge, low fouling propensity, and low energy requirements . Ferric citrate can play a role in improving the efficiency of these processes.

Heterogeneous Catalysis

Research has indicated that ferric citrate derivatives, such as zinc ferrite, are used as heterogeneous catalysts in various organic transformations . This application is significant in the field of green chemistry, where the development of efficient and reusable catalysts is a priority.

作用機序

Target of Action

Ferric citrate primarily targets two key areas in the body: the gastrointestinal tract and the blood. In the gastrointestinal tract, ferric citrate binds to dietary phosphates, forming ferric phosphate . In the blood, ferric citrate is absorbed by divalent metal transporter-1 and reduced to ferrous iron by ferrireductase and cytochrome b reductase 1 .

Mode of Action

Ferric citrate interacts with its targets in a unique way. In the gastrointestinal tract, ferric citrate binds to dietary phosphates to form ferric phosphate, an insoluble compound . This compound is then excreted in fecal matter . In the blood, ferric citrate is absorbed and reduced to ferrous iron, which is then stored intracellularly in ferritin and transported into the blood by ferroportin 1 .

Biochemical Pathways

The action of ferric citrate affects several biochemical pathways. The binding of ferric citrate to dietary phosphates in the gastrointestinal tract reduces the absorption of phosphates, thereby controlling serum phosphorus levels . The absorption and reduction of ferric citrate in the blood increase iron levels, which can help treat iron deficiency anemia .

Pharmacokinetics

The pharmacokinetics of ferric citrate involve its absorption, distribution, metabolism, and excretion (ADME). Ferric citrate is absorbed from the gastrointestinal tract and reduced to ferrous iron . It is then distributed in the body, stored in ferritin, and transported into the blood .

Result of Action

The action of ferric citrate results in two main effects. First, it controls serum phosphorus levels in adults with chronic kidney disease who require dialysis .

Action Environment

The action, efficacy, and stability of ferric citrate can be influenced by various environmental factors. For instance, the presence of dietary phosphates in the gastrointestinal tract is necessary for ferric citrate to bind and form ferric phosphate . Additionally, the presence of certain enzymes and transporters in the blood is necessary for the absorption and reduction of ferric citrate .

将来の方向性

Ferric citrate has been approved as a phosphate binder for the control of serum phosphate levels in adult CKD patients treated with dialysis and as an iron replacement product for the treatment of iron deficiency anemia in adult CKD patients not treated with dialysis . Future research may focus on the long-term effects associated with the cardiovascular system .

特性

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFOYSMITVOQOS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FeO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3522-50-7 (Parent), Array
Record name Ferric citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0037657
Record name Iron(III) citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferric citrate

CAS RN

2338-05-8, 3522-50-7, 28633-45-6
Record name Ferric citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(III) citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron(III) citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Citric acid, iron(3+) salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERRIC CITRATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G354M39Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ferric citrate
Reactant of Route 2
Ferric citrate
Reactant of Route 3
Ferric citrate
Reactant of Route 4
Ferric citrate
Reactant of Route 5
Ferric citrate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ferric citrate

Q & A

Q1: How does ferric citrate exert its phosphate-binding effect?

A1: Ferric citrate acts as a phosphate binder primarily within the gastrointestinal tract. [] The ferric iron in ferric citrate binds to dietary phosphate, forming insoluble complexes that are poorly absorbed and subsequently excreted in the feces. [] This mechanism effectively reduces the absorption of dietary phosphorus, thereby lowering serum phosphate levels. []

Q2: What are the downstream effects of ferric citrate's iron absorption?

A2: Aside from its phosphate-binding properties, ferric citrate serves as an iron source. [] Following oral administration, a portion of the iron from ferric citrate is absorbed and transported throughout the body bound to transferrin. [] This absorbed iron contributes to the synthesis of essential molecules such as hemoglobin, myoglobin, and various enzymes. [] The increase in iron stores can ameliorate iron deficiency anemia, a common comorbidity in CKD patients. []

Q3: What is the molecular formula and weight of ferric citrate?

A3: Ferric citrate exists in various forms with different hydration states. One common form is ferric citrate dihydrate, with a molecular formula of C6H5FeO7 · 2H2O and a molecular weight of 295.03 g/mol. []

Q4: Is there any spectroscopic data available for ferric citrate?

A4: While the provided research papers primarily focus on the clinical aspects of ferric citrate, spectroscopic data can be obtained through techniques like infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. These techniques can elucidate the structural features and identify characteristic functional groups within the ferric citrate molecule.

Q5: Does ferric citrate exhibit any catalytic properties?

A5: While ferric citrate is primarily known for its phosphate-binding and iron-supplementing properties, [] iron compounds can potentially act as catalysts in certain chemical reactions. Further investigation is needed to determine if ferric citrate exhibits any significant catalytic activity and its potential applications in this domain.

Q6: How does modifying the structure of ferric citrate affect its phosphate-binding affinity?

A6: While the provided research doesn't delve into specific structural modifications of ferric citrate, [] it's reasonable to hypothesize that alterations in the citrate ligand or the iron coordination sphere could impact its phosphate-binding affinity. Computational modeling and in vitro binding assays can be valuable tools for exploring SAR and optimizing the structure of ferric citrate for enhanced phosphate binding.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。